molecular formula C19H17ClFN3O3S B2513104 3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185042-59-4

3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2513104
CAS No.: 1185042-59-4
M. Wt: 421.87
InChI Key: WGJPGMATFPZGLI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C19H17ClFN3O3S and its molecular weight is 421.87. The purity is usually 95%.
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Biological Activity

3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, with the CAS number 1185042-59-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C19H17ClFN3O3S
  • Molecular Weight: 421.9 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anticancer, antibacterial, and enzyme inhibition properties.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), significant cytotoxic effects were observed. The compound demonstrated an IC50 value indicative of potent activity against these cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induction of apoptosis via caspase activation
HepG25.36Cell cycle arrest at S and G2/M phases

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and alterations in the Bax/Bcl-2 ratio, suggesting a pro-apoptotic effect in cancer cells .

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been tested against various bacterial strains with moderate to strong activity reported against Salmonella typhi and Bacillus subtilis.

Table 2: Antibacterial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

In addition to its cytotoxic effects, the compound has shown significant enzyme inhibition capabilities. Notably, it acts as an inhibitor of acetylcholinesterase and urease enzymes.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase0.63
Urease2.14

This enzyme inhibition profile indicates potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of the parent compound to enhance its biological activity. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized featuring different substituents on the triazaspiro framework. These modifications led to enhanced anticancer activity compared to the parent compound.
  • In Silico Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, elucidating its mechanism of action at the molecular level.
  • Pharmacological Profiles : The pharmacological profiles were assessed using both in vitro and in vivo models, confirming the efficacy and safety of selected derivatives.

Properties

IUPAC Name

3-(4-chlorophenyl)-8-(2-fluorophenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c20-14-7-5-13(6-8-14)17-18(25)23-19(22-17)9-11-24(12-10-19)28(26,27)16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPGMATFPZGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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